molecular formula C14H8ClN3O3S B2419413 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 300568-12-1

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2419413
CAS No.: 300568-12-1
M. Wt: 333.75
InChI Key: BUWSPKCPXZFJFZ-UHFFFAOYSA-N
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Description

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-nitro-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 3-chloro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

    Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

Uniqueness

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its chloro, nitro, and benzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-9-3-1-2-8(6-9)13(19)17-14-16-11-5-4-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWSPKCPXZFJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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